molecular formula C20H25FN2O5 B13664027 1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate

1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate

Cat. No.: B13664027
M. Wt: 392.4 g/mol
InChI Key: SSCCQAGFBGAHOO-UHFFFAOYSA-N
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Description

1’-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features an indoline and piperidine ring system, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1’-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indoline and piperidine derivatives.

    Reaction Conditions: The key steps include the formation of the spiro linkage, which is typically achieved through cyclization reactions under controlled conditions. Reagents like tert-butyl chloroformate and ethyl fluoroacetate are often used.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1’-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate undergoes various chemical reactions:

Scientific Research Applications

1’-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1’-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’,6-dicarboxylate can be compared with other similar compounds:

Properties

Molecular Formula

C20H25FN2O5

Molecular Weight

392.4 g/mol

IUPAC Name

1-O'-tert-butyl 6-O-ethyl 4-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1',6-dicarboxylate

InChI

InChI=1S/C20H25FN2O5/c1-5-27-16(24)12-10-13(21)15-14(11-12)22-17(25)20(15)6-8-23(9-7-20)18(26)28-19(2,3)4/h10-11H,5-9H2,1-4H3,(H,22,25)

InChI Key

SSCCQAGFBGAHOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)F)C3(CCN(CC3)C(=O)OC(C)(C)C)C(=O)N2

Origin of Product

United States

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